molecular formula C12H12O3S B138587 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- CAS No. 131008-23-6

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-

Cat. No. B138587
M. Wt: 236.29 g/mol
InChI Key: LZXMTDHMIINMKH-UHFFFAOYSA-N
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Description

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- is a chemical compound that belongs to the class of benzothiopyran derivatives. It has been studied for its potential applications in scientific research due to its unique properties. In

Scientific Research Applications

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The exact mechanism of action of 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation in various animal models. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- in lab experiments is its ability to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, its potential use as a fluorescent probe for the detection of metal ions makes it a versatile compound for various applications. However, one limitation is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the study of 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-. One potential direction is the further exploration of its anti-cancer properties and its potential use as a therapeutic agent. Additionally, its potential use as a fluorescent probe for the detection of metal ions could be further studied for its applications in environmental monitoring and medical diagnostics. Furthermore, the mechanism of action of this compound could be further elucidated through additional studies.

Synthesis Methods

The synthesis of 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- can be achieved through a multi-step process. One method involves the reaction of 2-hydroxybenzaldehyde with thiourea to form 2-imino-1,3-thiazolidine. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one to form the desired compound.

properties

IUPAC Name

6,7-dimethyl-4-oxo-1H-isothiochromene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-6-3-8-9(4-7(6)2)11(12(14)15)16-5-10(8)13/h3-4,11H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMTDHMIINMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)CSC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443451
Record name 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-

CAS RN

131008-23-6
Record name 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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